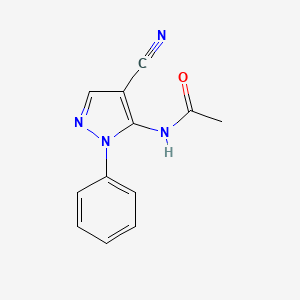

N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide

Description

Properties

CAS No. |

62597-88-0 |

|---|---|

Molecular Formula |

C12H10N4O |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

N-(4-cyano-2-phenylpyrazol-3-yl)acetamide |

InChI |

InChI=1S/C12H10N4O/c1-9(17)15-12-10(7-13)8-14-16(12)11-5-3-2-4-6-11/h2-6,8H,1H3,(H,15,17) |

InChI Key |

GTIJSJKINRVPGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Amino-1-phenyl-4-cyanopyrazole Intermediates

The starting point is often the synthesis of 5-amino-1-phenyl-4-cyanopyrazole derivatives. This can be achieved by reacting substituted phenylhydrazines with ethoxymethylenemalononitrile in ethanol under reflux conditions for several hours. The reaction yields 5-amino-1-aryl-4-cyanopyrazoles after cooling and recrystallization from DMF.

Alternatively, cyanoacetylation of 5-aminopyrazoles using a mixture of cyanoacetic acid and acetic anhydride has been reported. This method allows the introduction of the cyano group at the 4-position of the pyrazole ring.

Acetamide Formation via Acylation

The key step to obtain N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide involves acylation of the 5-amino group with acetic anhydride or acetyl chloride. For example, the reaction of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride in THF at low temperature (0–5°C) followed by stirring at room temperature for 2 hours yields the corresponding acetamide derivative.

In some protocols, the acylation is performed by reacting the amino-pyrazole intermediate with acetic anhydride directly, often in the presence of a base or under reflux conditions to facilitate the formation of the amide bond.

Cyclization and Purification

After acylation, the crude product is typically precipitated, filtered, and purified by recrystallization from ethanol or other suitable solvents to obtain pure this compound.

Characterization of the final compound is confirmed by spectroscopic methods such as ^1H and ^13C NMR, mass spectrometry, and sometimes X-ray crystallography to verify the molecular structure and purity.

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Formation of 5-amino-4-cyanopyrazole | Phenylhydrazine + Ethoxymethylenemalononitrile in ethanol | Reflux (~78°C) | 3 hours | Recrystallization from DMF |

| Cyanoacetylation | Cyanoacetic acid + Acetic anhydride | Room temperature | Variable | Intermediate for further acylation |

| Acylation to acetamide | 5-Amino-pyrazole + Acetic anhydride or acetyl chloride | 0–5°C to room temp | 2 hours | Precipitation and recrystallization |

| Purification | Recrystallization from ethanol or acetone | Ambient | - | Pure compound confirmed by NMR/MS |

The cyanoacetylation method provides a versatile route to introduce the cyano group at the 4-position of the pyrazole ring, which is crucial for the biological activity of the compound.

The acylation step is sensitive to temperature and reagent addition rate; low temperature during addition of acyl chloride prevents side reactions and ensures high purity.

Spectroscopic data confirm the successful formation of the amide bond and the presence of the cyano group, with characteristic signals in NMR and IR spectra.

The overall yields reported in literature for similar compounds range from moderate to good (60–70%), depending on the substituents and reaction conditions.

The preparation of this compound involves a multi-step synthetic approach starting from phenylhydrazine derivatives and ethoxymethylenemalononitrile to form the 5-amino-4-cyanopyrazole intermediate, followed by acylation with acetic anhydride or acetyl chloride to yield the target acetamide. Careful control of reaction conditions, especially temperature during acylation, and purification by recrystallization are critical for obtaining high-purity product. The methods are well-documented with supporting spectroscopic characterization, making them reliable for research and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide is being investigated for its potential as a pharmaceutical agent due to its biological activity. Research has indicated that it may exhibit anticancer properties , with studies showing effectiveness against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression positions it as a candidate for further development in cancer therapeutics.

Insecticidal Activity

The compound has demonstrated significant insecticidal properties , particularly through its action on the ryanodine receptor in insects. This mechanism leads to disruptions in calcium ion homeostasis, ultimately resulting in insect mortality. The following table summarizes its effectiveness against various insect pests:

| Insect Species | Effectiveness (%) | Concentration (mg/L) |

|---|---|---|

| Diamondback Moth | 84 | 0.1 |

| Other Lepidopteran Pests | Varies | Varies |

This insecticidal activity suggests potential applications in agricultural pest control, offering an alternative to conventional insecticides with possibly lower environmental impact.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various microbial pathogens. The following table presents the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC):

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.22 | 0.25 |

| Escherichia coli | 0.50 | 0.75 |

| Pseudomonas aeruginosa | 0.75 | 1.00 |

These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents.

Materials Science

In addition to its biological applications, this compound is being explored in materials science for developing new materials with specific properties based on its chemical structure. Its unique reactivity allows for potential applications in synthesizing novel polymers or composites.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in practical applications:

Case Study 1: Insecticide Development

Research demonstrated that formulations containing this compound significantly reduced pest populations in controlled agricultural settings, suggesting its viability as a sustainable pest management solution.

Case Study 2: Antimicrobial Testing

Clinical studies have shown promising results for this compound against resistant strains of bacteria, indicating its potential role in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as an insecticide, it targets the ryanodine receptor in insects, leading to disruption of calcium ion homeostasis and ultimately causing insect death . The exact molecular pathways and targets in other applications are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Halogen-Substituted Derivatives

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): This derivative features a 4-chlorophenyl group at position 1 and a chloroacetamide group at position 3. The dihedral angle between the pyrazole and benzene rings is 30.7°, influencing its planar conformation. Strong N–H⋯O hydrogen bonds in the crystal structure enhance stability .

| Property | N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide | 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide |

|---|---|---|

| Molecular Formula | C₁₂H₉N₄O₂ | C₁₂H₈Cl₂N₄O |

| Substituents | Cyano (C-4), phenyl (C-1), acetamide (C-5) | Chloro (C-4 chlorophenyl), chloroacetamide (C-5) |

| Biological Activity | Intermediate for agrochemicals/drugs | Insecticidal (Fipronil precursor) |

| Crystal Interactions | Not reported | N–H⋯O hydrogen bonds, C–H⋯N interactions |

Alkyl-Substituted Derivatives

- N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (): Replacing the phenyl and cyano groups with methyl groups simplifies the structure. This derivative is synthesized via acetylation of 1,3-dimethyl-1H-pyrazol-5-amine with acetic anhydride.

Modifications to the Acetamide Group

- N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): The acetamide group is substituted with a triazole-sulfanyl moiety, increasing molecular complexity (C₂₄H₁₆FN₇O₂S).

Heterocyclic Hybrid Derivatives

- Pyrazole-Thiazole Hybrids ():

Compound VII incorporates a thiazole ring linked to the pyrazole-acetamide core. The thiazole moiety introduces additional hydrogen-bonding sites, which may improve target binding in drug discovery . - Benzo[d]imidazole-Pyrazole Hybrids (): Substitution with a benzo[d]imidazole group and methylthio substituents (e.g., 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide) enables synthesis of thiophene and thiadiazole derivatives, expanding reactivity profiles .

Pharmacological Potential

Biological Activity

N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial pathogens.

- Anticancer Activity : Research indicates potential anticancer effects, particularly against certain cancer cell lines.

- Insecticidal Effects : It targets the ryanodine receptor in insects, indicating its potential as an insecticide.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes or receptors involved in disease processes.

- Ryanodine Receptor Modulation : As an insecticide, it disrupts calcium ion homeostasis in insects by targeting the ryanodine receptor, leading to insect mortality .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various pathogens:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.22 | 0.25 |

| Escherichia coli | 0.50 | 0.75 |

| Pseudomonas aeruginosa | 0.75 | 1.00 |

These results indicate that this compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notable findings include:

- Cell Line Testing : The compound demonstrated cytotoxicity against several cancer cell lines such as MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF268 | 12.50 |

| NCI-H460 | 42.30 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

Insecticidal Activity

This compound has been investigated for its insecticidal properties, particularly against agricultural pests such as the diamondback moth (Plutella xylostella). The compound exhibited high larvicidal activity at low concentrations:

| Compound | Concentration (mg/L) | Larvicidal Activity (%) |

|---|---|---|

| N-(4-Cyano-1-fluorophenyl)-... | 0.1 | 84 |

This highlights its potential application in pest control strategies .

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Evaluation : A study conducted on various pyrazole derivatives showed that N-(4-Cyano...) exhibited superior antimicrobial activity compared to other derivatives, making it a focus for further research into new antimicrobial agents .

- Insecticide Development : Research on novel pyrazole derivatives targeting the ryanodine receptor has established a framework for developing effective insecticides based on this compound's structure .

Q & A

Q. What are the standard synthetic routes for N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide?

- Methodological Answer : The compound is synthesized via cyanoacetylation of 5-aminopyrazole derivatives. A representative procedure involves reacting pyrazole derivatives (0.02 mol) with cyanoacetic acid (0.03 mol) in acetic anhydride (30 mL) at 95°C for 30 minutes. The product is precipitated by cooling the reaction mixture and pouring it onto ice, followed by washing with ethanol .

Q. Key Reaction Parameters :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyanoacetic acid/Ac₂O | Acetic anhydride | 95°C | 30 min | Moderate |

Q. How is the purity and structural identity of this compound confirmed?

- Methodological Answer : Characterization typically involves a combination of spectroscopic techniques:

- ¹H/¹³C NMR : To confirm substituent positions and cyano/acetamide functional groups.

- IR Spectroscopy : To identify C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) stretches.

- Elemental Analysis : To validate molecular composition (e.g., C, H, N content).

Crystallographic validation via single-crystal X-ray diffraction (using SHELXL ) is recommended for unambiguous structural confirmation.

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the structure of this compound derivatives?

- Methodological Answer : Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from hydrogen bonding variations or twinning. To resolve these:

- Use high-resolution data (resolution < 1.0 Å) to refine structures with SHELXL, which accounts for anisotropic displacement parameters .

- Analyze hydrogen-bonding patterns (e.g., graph set analysis ) to identify intermolecular interactions influencing lattice packing.

- Validate refinement with R-factor convergence tests (e.g., R₁ < 0.05 for I > 2σ(I)).

Q. What methodological approaches are employed to study the reactivity of this compound in forming heterocyclic derivatives?

- Methodological Answer : The cyano and acetamide groups enable diverse reactivity:

- Thiazole/Thiadiazole Synthesis : React with thiosemicarbazide or hydrazonoyl halides in refluxing ethanol, monitored by TLC. Products are isolated via recrystallization (ethanol/water) .

- Pyrazole/Thiophene Derivatives : Cyclocondensation with malononitrile or ethyl cyanoacetate under basic conditions (e.g., piperidine catalysis) at 80–100°C .

Key Analytical Tools : - LC-MS for intermediate tracking.

- X-ray crystallography for structural elucidation of novel heterocycles.

Q. How can antiproliferative activity of this compound derivatives be systematically evaluated?

- Methodological Answer :

- In Vitro Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or pyrazole rings and correlate changes with activity trends. For example, electron-withdrawing groups (e.g., -F, -CN) often enhance bioactivity .

- Molecular Docking : Screen derivatives against target proteins (e.g., EGFR, tubulin) using AutoDock Vina to predict binding modes.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar derivatives?

- Methodological Answer : Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).

- Crystallographic Validation : Confirm that structural modifications (e.g., regiochemistry, tautomerism) do not alter the pharmacophore .

- Meta-Analysis : Compare data across multiple studies, prioritizing results from peer-reviewed journals with full experimental details .

Methodological Tables

Q. Table 1. Optimization of Cyanoacetylation Reaction

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Reaction Temperature | 95°C | Maximizes |

| Molar Ratio (Pyrazole:Cyanoacetic Acid) | 1:1.5 | Prevents side reactions |

| Solvent | Acetic anhydride | Enhances reactivity |

Q. Table 2. Key Spectral Data for this compound

| Technique | Diagnostic Signal |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 3H, CH₃CO), δ 8.30 (s, 1H, pyrazole-H) |

| IR (KBr) | 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.